2-(4-Fluoro-2-nitrophenyl)acetic acid
Overview
Description
2-(4-Fluoro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and a nitro group at the 2-position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-nitrophenyl)acetic acid typically involves the nitration of 4-fluorophenylacetic acid. The process begins with the fluorination of phenylacetic acid to introduce the fluoro group. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Phenylacetic Acids: Formed by nucleophilic substitution of the fluoro group.
Esters: Formed by esterification of the carboxylic acid group.
Scientific Research Applications
2-(4-Fluoro-2-nitrophenyl)acetic acid is utilized in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: As a probe to study enzyme-substrate interactions and metabolic pathways.
Material Science: In the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. For instance, the nitro group can participate in redox reactions, while the fluoro group can influence the compound’s electronic properties and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitrophenylacetic acid
- 2-Fluoro-4-nitrophenylacetic acid
- 4-Fluoro-2-nitrobenzoic acid
Uniqueness
2-(4-Fluoro-2-nitrophenyl)acetic acid is unique due to the specific positioning of the fluoro and nitro groups, which confer distinct chemical and physical properties. This unique substitution pattern affects the compound’s reactivity, making it suitable for specific applications in synthetic chemistry and research .
Properties
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFOTQFKZXKMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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